Lipophilicity (XLogP3) Differentiation vs. 4-Ethoxybenzenesulfonamide Analog: Predicted Aqueous Solubility Advantage
The target compound (CAS 887201-04-9) exhibits a computed XLogP3 of 1.6, which is 1.5 log units lower than its closest commercially available analog, N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide (CAS 893985-98-3; PubChem CID 7488321), which has an XLogP3 of 3.1 [1]. This 1.5-unit difference in logP corresponds to a predicted ~31.6-fold higher thermodynamic aqueous solubility for the target compound, assuming comparable solid-state contributions, positioning CAS 887201-04-9 as the more developable candidate when aqueous solubility is a limiting parameter in biochemical or cell-based assay formats [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem CID 7151296) |
| Comparator Or Baseline | N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide (CAS 893985-98-3, PubChem CID 7488321): XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = -1.5 log units (~31.6-fold lower predicted lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 1.5 log unit lower XLogP3 directly predicts superior aqueous solubility and reduced non-specific protein binding, making the target compound the preferred choice for biochemical assay development and in vitro pharmacology where compound precipitation or high plasma protein binding would confound IC50/EC50 determinations.
- [1] PubChem Compound Summary for CID 7151296, N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide. Computed XLogP3-AA = 1.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7151296 (accessed Apr 2026). View Source
- [2] PubChem Compound Summary for CID 7488321, N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide. Computed XLogP3-AA = 3.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7488321 (accessed Apr 2026). View Source
